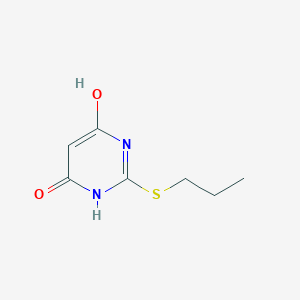

2-(Propylthio)pyrimidine-4,6-diol

概要

説明

2-(Propylthio)pyrimidine-4,6-diol is a chemical compound that has garnered attention in various fields of scientific research It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylthio)pyrimidine-4,6-diol typically involves the alkylation of 4,6-dihydroxy-2-mercaptopyrimidine. One common method includes reacting an alkali metal salt of 4,6-dihydroxy-2-mercaptopyrimidine with a propyl halide in the presence of a base and a phase transfer catalyst in a reaction-inert solvent . The reaction mass is then acidified to produce this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of an alkali metal salt of 2-thiobarbituric acid as a starting material avoids lengthy and cumbersome procedures, making the process more efficient and cost-effective . The intermediate product is subjected to nitration and chlorination reactions to produce the final compound.

化学反応の分析

Types of Reactions

2-(Propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

科学的研究の応用

Pharmaceutical Chemistry

2-(Propylthio)pyrimidine-4,6-diol serves as a crucial intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent cardiovascular events such as heart attacks and strokes. The synthesis process typically involves:

- Condensation Reactions : The compound is synthesized through the reaction of a pyrimidine amine derivative with a cyclopentyl derivative, followed by diazotization to form triazole compounds.

- Regulatory Applications : It plays a significant role in Abbreviated New Drug Application (ANDA) filings with the FDA, facilitating the approval process for generic drugs.

The compound exhibits significant biological activities, particularly through its interaction with the P2Y12 receptor, which is pivotal in platelet aggregation. Key points include:

- Mechanism of Action : By inhibiting the P2Y12 receptor, this compound prevents ADP binding, thus reducing platelet aggregation .

- Potential Modifications : Structural modifications can enhance its efficacy as an antiplatelet agent, making it valuable for cardiovascular therapies.

Industrial Applications

In industrial settings, this compound is utilized for:

- Safety Analysis : It is involved in safety assessments during the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates.

- Chemical Engineering : The compound's properties are studied to establish safe manufacturing processes for pharmaceuticals, ensuring compliance with industrial safety standards.

Summary of Applications

| Application Area | Description | Outcomes/Benefits |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate in ticagrelor synthesis; ANDA filings | Facilitates drug approval; enhances cardiovascular therapy |

| Biological Activity | Interaction with P2Y12 receptor; potential for structural modifications | Antiplatelet efficacy; improved therapeutic options |

| Industrial Applications | Safety analysis in API manufacturing; chemical engineering processes | Ensures safe production practices |

Case Study 1: Ticagrelor Synthesis

Research indicates that optimizing the synthesis of ticagrelor via this compound can lead to higher yields and purity levels. Improved methods have been developed that utilize less hazardous reagents and shorter reaction times compared to traditional processes .

Case Study 2: Biological Interactions

Studies have focused on the binding affinity of this compound with various biological targets. Research shows that derivatives of this compound can inhibit platelet aggregation effectively, highlighting its potential in treating thrombotic conditions .

作用機序

The mechanism of action of 2-(Propylthio)pyrimidine-4,6-diol is primarily related to its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and preventing thrombotic events . The molecular targets and pathways involved include the inhibition of adenosine uptake and the blockade of P2Y12 receptors on platelets.

類似化合物との比較

Similar Compounds

5-Nitro-2-(propylthio)pyrimidine-4,6-diol: A related compound used in the synthesis of ticagrelor.

2-(d7-propylthio)pyrimidine-4,6-diol: A deuterated analog used for research purposes.

Uniqueness

2-(Propylthio)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in medicinal chemistry.

生物活性

2-(Propylthio)pyrimidine-4,6-diol is a sulfur-containing heterocyclic compound that has gained attention in medicinal chemistry, particularly for its role as an intermediate in the synthesis of ticagrelor, an antiplatelet medication. This compound exhibits significant biological activities, primarily through its interaction with the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular health.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine ring with hydroxyl groups at the 4 and 6 positions and a propylthio group at the 2 position. This unique arrangement of functional groups contributes to its biological activity and reactivity in various chemical reactions.

The primary mechanism of action for this compound involves its binding to the P2Y12 receptor. By inhibiting this receptor, the compound prevents adenosine diphosphate (ADP) from binding, which is essential for platelet aggregation. This inhibition is critical in preventing thrombotic events such as heart attacks and strokes.

Biochemical Pathways

- Platelet Aggregation : The inhibition of P2Y12 leads to reduced platelet aggregation.

- Pharmacokinetics : Ticagrelor, derived from this compound, exhibits rapid onset and offset effects, making it suitable for acute clinical settings.

Biological Activity

Research has demonstrated that derivatives of this compound show diverse biological activities:

- Antiplatelet Activity : As an intermediate in ticagrelor synthesis, it effectively inhibits platelet aggregation.

- Antimicrobial Properties : Some studies indicate potential antibacterial activity against pathogens such as E. coli and S. aureus .

- Anticancer Potential : Modifications to the compound may enhance its efficacy against various cancer cell lines .

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Biological Activity | IC50 (µM) | References |

|---|---|---|---|

| Ticagrelor | Antiplatelet | 0.22 | |

| Derivative A | Antibacterial | 10.5 | |

| Derivative B | Cytotoxicity | 29.77 | |

| Derivative C | Anticancer | 40.54 |

Case Studies

- Ticagrelor Synthesis : In a study focusing on the synthesis of ticagrelor from this compound, researchers highlighted the efficiency of this compound as a precursor in producing effective antiplatelet agents .

- Antimicrobial Efficacy : A comparative study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Investigations into modified derivatives revealed enhanced anticancer properties with lower IC50 values against specific cancer cell lines compared to standard treatments like doxorubicin .

特性

IUPAC Name |

4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDANYQUROGPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395534 | |

| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-12-6 | |

| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are employed to detect and quantify 2-(Propylthio)pyrimidine-4,6-diol in drug substances?

A1: A novel LC-QTOF-MS/MS method has been developed for the trace-level identification and quantification of this compound in ticagrelor drug substance. [] This method utilizes liquid chromatography coupled with quadrupole time-of-flight mass spectrometry, offering high sensitivity and selectivity for detecting and quantifying this potential genotoxic impurity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。